LY2409881 Exhibits 30 nM IKK2 IC50 with >10-Fold Selectivity Over IKK1
LY2409881 inhibits IKK2 with an IC50 of 30 nM in in vitro kinase assays. Selectivity profiling against a panel of >300 kinases demonstrates that IKK1 and other common kinases require at least 10-fold higher concentrations to achieve comparable inhibition . This selectivity window is narrower than that of TPCA-1 (IC50 17.9 nM, 22-fold selectivity) and substantially better than BI605906 (IC50 380 nM, >20-fold selectivity but weaker absolute potency) .
| Evidence Dimension | IKK2 inhibitory potency and selectivity over IKK1 |
|---|---|
| Target Compound Data | IC50 = 30 nM; IKK1 IC50 ≥ 300 nM (>10-fold selectivity) |
| Comparator Or Baseline | TPCA-1: IC50 = 17.9 nM, 22-fold selectivity; BI605906: IC50 = 380 nM, IKK1 IC50 ≥ 7.6 μM |
| Quantified Difference | LY2409881 is ~1.7-fold less potent than TPCA-1 but 12.7-fold more potent than BI605906. Selectivity margin differs (10-fold vs 22-fold). |
| Conditions | In vitro kinase assay; ATP concentration not specified for LY2409881; TPCA-1 and BI605906 assays at 0.1 mM ATP. |
Why This Matters
Procurement of a compound with defined IKK2 potency and selectivity ensures reproducible NF-κB pathway modulation and minimizes off-target kinase effects in experimental systems.
